
NOTEXIN(NpNs)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Notexin is a toxin produced by the tiger snake (Notechis scutatus). It is a myotoxic and presynaptic, neurotoxic phospholipase A2 (PLA 2 s). These are enzymes that hydrolyze the bond between a fatty acid tail and glycerol in fatty acids on the 2-position .
Molecular Structure Analysis
Notexin consists of a single molecule. This molecule is a single-peptide chain of 119 amino acid residues that are cross-linked with 7 disulfide-bridges . The active site of Notexin contains His-48. This residue is in close contact with the carboxylate oxygens of an Asp-99 residue, which is also present in Notexin .Chemical Reactions Analysis
The chemical reactions involving Notexin primarily relate to its function as a phospholipase A2 enzyme. These enzymes hydrolyze the bond between a fatty acid tail and glycerol in fatty acids on the 2-position .Wissenschaftliche Forschungsanwendungen
Myotoxic Activity
Notexin, derived from the Australian tiger snake venom, exhibits significant myotoxic effects. Studies have shown that it binds to the sarcolemma of skeletal muscles, causing hypercontraction and muscle fiber degeneration. This myotoxicity is a result of the toxin's ability to disrupt ion gradients, leading to lesions in the muscle membrane (Dixon & Harris, 1996).Nephrotoxic Properties
Notexin also displays nephrotoxic characteristics. Experiments with mice revealed that it can cause renal tubular and glomerular damage. The severity of renal damage increases proportionally to the dosage of notexin administered (Zimmerman & Yong, 1995).Neurotoxic Impact
The neurotoxic effects of notexin are linked to its phospholipase activity. It interferes with neuromuscular transmission by affecting acetylcholine release at motor nerve terminals. The neurotoxicity is believed to involve the hydrolysis of specific phospholipid structures in nerve terminals (Halpert, Eaker, & Karlsson, 1976).Role in Muscle Regeneration and Damage
Notexin has been used to induce muscle regeneration in research, particularly in studies related to muscular dystrophies. It causes extensive muscle fiber damage, which can be a useful model for understanding muscle regeneration processes (Heslop, Morgan, & Partridge, 2000).Impact on Sarcoplasmic Reticulum
The toxin has been shown to inhibit calcium uptake into the sarcoplasmic reticulum of rabbit skeletal muscle, affecting muscle contraction and relaxation processes. This inhibition is thought to occur through a decrease in conductance for calcium or other ions facilitating calcium transport (Helmke & Howard, 1986).Comparative Myotoxic Studies
Comparative studies of notexin and other myotoxins like bupivacaine have provided insights into their relative efficacy in causing muscle damage and the processes regulating muscle regeneration in different species (Plant, Colarossi, & Lynch, 2006).Immunological Studies
Research on the immunological properties of notexin has contributed to understanding the toxin's structure and function. This includes the generation of neutralizing antibodies and the exploration of its antigenic properties (Mollier, Chwetzoff, Bouet, Harvey, & Ménez, 1989).Membrane-Damaging Effects Independent of Enzymatic Activity
Notexin's interaction with cell membranes, independent of its phospholipase activity, suggests a direct mechanism of membrane damage that contributes to its overall biological effects (Kao, Lin, & Chang, 2007).
Safety And Hazards
Eigenschaften
CAS-Nummer |
37223-96-4 |
|---|---|
Produktname |
NOTEXIN(NpNs) |
Molekularformel |
Notexin, purified according to Karlsson et al. from the venom of snakes collected near Sydney, was shown by HPLC (2, 4) to be composed of several components, which are structurally and functionally very similar:- Notexin Np (~60%) and- Note |
Molekulargewicht |
13,574 Da |
Reinheit |
≥ 93 % (HPLC) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




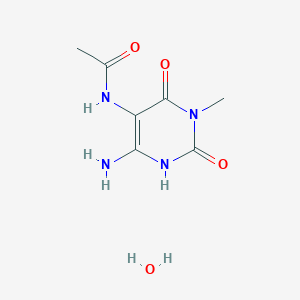
![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
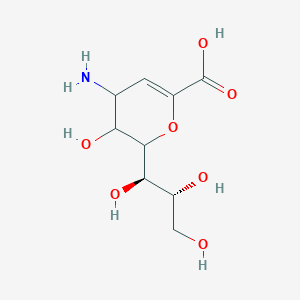
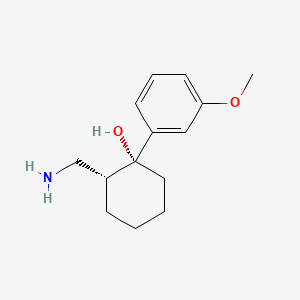
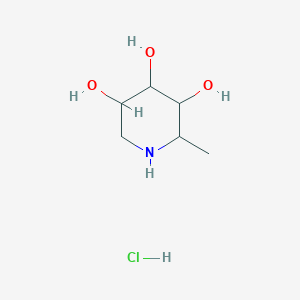
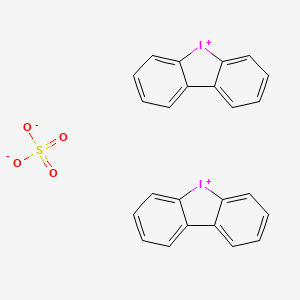
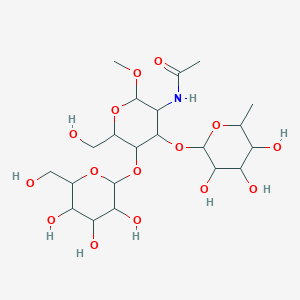

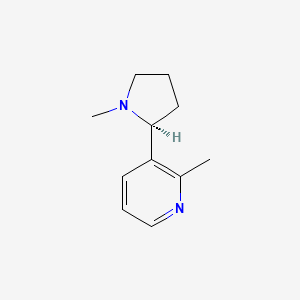
![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)
